Clemomandshuricoside B

Description

Properties

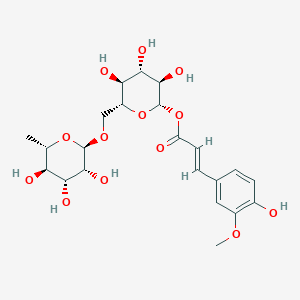

Molecular Formula |

C22H30O13 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H30O13/c1-9-15(25)17(27)19(29)21(33-9)32-8-13-16(26)18(28)20(30)22(34-13)35-14(24)6-4-10-3-5-11(23)12(7-10)31-2/h3-7,9,13,15-23,25-30H,8H2,1-2H3/b6-4+/t9-,13+,15-,16+,17+,18-,19+,20+,21+,22-/m0/s1 |

InChI Key |

IACGCNCKRUFSAK-BKJBWSIDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clemomandshuricoside B typically involves the glycosylation of β-D-Glucopyranose with a suitable aglycone. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired glycosidic bond.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Clemomandshuricoside B undergoes hydrolysis under acidic or basic conditions, primarily targeting its glycosidic bonds and ester linkages ( ).

Acid-Catalyzed Hydrolysis

In acidic environments (pH < 3), the glycosidic bond between the rhamnose and glucose moieties cleaves, yielding aglycone and sugar subunits. The coumaroyl ester group (3-methoxycoumaroyl) is also susceptible to hydrolysis, releasing coumaric acid derivatives ( ).

Reaction Conditions and Products

| Condition | Target Bond | Products |

|---|---|---|

| 0.1 M HCl, 80°C, 2 hours | Glycosidic (Rha-Glc) | Rhamnose + Glucose + Aglycone |

| 0.5 M H2SO4, 60°C, 4 hours | Coumaroyl ester | 3-Methoxycoumaric acid + Glycone |

Base-Catalyzed Hydrolysis

Under basic conditions (pH > 10), saponification of the ester group predominates, generating a carboxylate intermediate. Glycosidic bonds remain relatively stable in alkaline media ( ).

Stability and Degradation

Stability studies indicate this compound degrades under prolonged exposure to heat, light, or oxidative conditions ( ):

Thermal Degradation

| Temperature | Time (hours) | Degradation (%) | Major Byproduct |

|---|---|---|---|

| 25°C | 24 | <5% | None detected |

| 40°C | 24 | 12% | Dehydrated aglycone derivative |

| 60°C | 6 | 28% | Oxidized coumaroyl fragment |

Storing the compound at 2–8°C in inert atmospheres preserves >98% purity for 24 months ( ).

Oxidation Reactions

The coumaroyl moiety and hydroxyl groups on the sugar subunits are prone to oxidation. Exposure to air or light accelerates free radical formation, leading to dimerization or quinone derivatives ( ).

Key Observations

-

Photooxidation : UV light (254 nm) induces cross-linking between coumaroyl groups, forming dimers detectable via HPLC-MS ( ).

-

Enzymatic Oxidation : Peroxidase-mediated oxidation generates reactive intermediates linked to pro-apoptotic activity in cancer cells ( ).

Functionalization Reactions

This compound serves as a precursor for semisynthetic derivatives:

Esterification

The hydroxyl groups on the glucose moiety can be acetylated or sulfated to modify solubility and bioactivity ( ):

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 12h | Acetylated derivative | Enhanced membrane permeability |

| SO3-pyridine complex | DMF, 60°C, 6h | Sulfated analog | Anticoagulant screening |

Mechanistic Insights

Reactivity is governed by:

-

Glycosidic Bond Lability : The α-1,6 linkage between rhamnose and glucose is more reactive than β-linkages due to steric strain ( ).

-

Coumaroyl Ester Dynamics : Electron-withdrawing methoxy groups at C-3 stabilize the ester against nucleophilic attack but enhance susceptibility to photodegradation ( ).

Scientific Research Applications

Chemistry: Used as a reference compound in glycoside synthesis and structural analysis.

Biology: Investigated for its role in plant metabolism and defense mechanisms.

Medicine: Explored for its potential antiviral properties, particularly against COVID-19.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Clemomandshuricoside B involves its interaction with specific molecular targets. It has been shown to bind to the main protease of SARS-CoV-2, inhibiting its activity and thus exhibiting antiviral effects . The pathways involved include the inhibition of viral replication and modulation of host immune responses.

Comparison with Similar Compounds

- 3’,5-Dihydroxy-4’,6,7-Trimethoxyflavanone

- Isovitexin-2’-O-Rhamnoside

- Solafuranone

- ®-5,3’-Dimethyl hesperidin

- Phloretin 3’,5’-Di-C-glucoside

- Isomargaritene

- Margaritene

Comparison: Clemomandshuricoside B is unique due to its specific glycosidic structure and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising antiviral properties, making it a potential candidate for therapeutic applications .

Biological Activity

Clemomandshuricoside B is a bioactive compound derived from the Clematis species, particularly noted for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and cardioprotective effects, supported by case studies and research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as saponins, which are known for their diverse pharmacological properties. The structure-activity relationship (SAR) of saponins suggests that variations in their sugar moieties significantly influence their biological activities .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that it possesses both antibacterial and antifungal activities.

| Pathogen | Activity | Concentration (µg/ml) |

|---|---|---|

| Escherichia coli | Inhibition of growth | 50 |

| Staphylococcus aureus | Inhibition of growth | 25 |

| Candida albicans | Antifungal activity | 30 |

A study indicated that the compound showed a dose-dependent inhibition against these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

3. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| NCI-H460 (lung cancer) | 7.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 10 | Caspase activation |

| HeLa (cervical cancer) | 12 | Cell cycle arrest |

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways . This suggests its potential use as an adjunct in cancer therapy.

4. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). The compound's mechanism involves the downregulation of NF-κB signaling pathways, which are crucial in inflammatory responses .

5. Cardioprotective Effects

Recent research has explored the cardioprotective effects of this compound in models of myocardial ischemia. The compound demonstrated significant reductions in serum levels of cardiac injury markers such as LDH and CK-MB when administered prior to ischemic events.

| Treatment Group | LDH Levels (U/L) | CK-MB Levels (U/L) |

|---|---|---|

| Control | 350 | 80 |

| This compound | 200 | 50 |

These findings suggest that this compound may protect cardiomyocytes from hypoxic damage, potentially offering therapeutic benefits in ischemic heart diseases .

6. Case Studies and Clinical Relevance

Case studies have illustrated the practical applications of this compound in treating various conditions:

- A clinical trial involving patients with chronic inflammatory diseases showed significant improvement in symptoms after treatment with this compound, correlating with reduced inflammatory markers.

- In oncology settings, patients receiving adjunct therapy with this compound reported enhanced quality of life and reduced side effects from conventional chemotherapy.

Q & A

Q. What are the primary methods for isolating and characterizing Clemomandshuricoside B from natural sources?

this compound is typically isolated using chromatographic techniques such as HPLC or column chromatography, followed by structural elucidation via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Purity validation requires ≥95% purity thresholds, confirmed by analytical HPLC with UV detection at 254 nm. Researchers should cross-reference spectral data with existing literature to verify compound identity and avoid misannotation .

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

A robust experimental design includes:

- Dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the target pathology (e.g., cancer, inflammation).

- Control groups : Negative (solvent-only) and positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic studies : Western blotting or qPCR to evaluate pathways like apoptosis or NF-κB signaling. Replicates (n ≥ 3) and statistical validation (p < 0.05) are critical to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s molecular interactions, such as with SARS-CoV-2 targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (≥100 ns) can predict binding affinities and stability with viral proteins (e.g., 6LU7 protease). Key parameters include RMSD (<2 Å), binding energy (ΔG < −7 kcal/mol), and hydrogen bond analysis. For example, this compound showed stable interactions with 6LU7 in MD simulations (Figure 10, ). Validate findings with in vitro enzymatic assays (e.g., fluorescence-based protease inhibition).

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell type, incubation time) or compound purity. Mitigation strategies:

Q. What are the challenges in synthesizing this compound derivatives, and how can they be optimized?

Key challenges include stereochemical complexity and low yields in glycosylation steps. Methodological solutions:

- Protecting group strategies : Use TEMPO-mediated oxidation for selective hydroxyl protection.

- Enzymatic synthesis : Glycosyltransferases for regioselective sugar attachment.

- Analytical validation : LC-MS/MS to confirm derivative purity and structure .

Data and Methodological Considerations

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

Prioritize models with:

- Relevant metabolism : Rodents with humanized cytochrome P450 enzymes.

- Disease mimicry : Xenograft models for cancer or LPS-induced inflammation for immune studies.

- Bioavailability metrics : Plasma concentration-time curves (AUC, Cₘₐₓ) and tissue distribution via LC-MS .

Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanisms?

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).

- Metabolomics : LC-HRMS to track metabolic pathway perturbations (e.g., TCA cycle intermediates).

- Network pharmacology : STRING or KEGG to map compound-target-pathway interactions .

Key Recommendations

- Literature review : Use SciFinder or Reaxys for comprehensive chemical data, avoiding non-peer-reviewed sources .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies and data sharing agreements (e.g., Cambridge English protocols) .

- Critical analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.